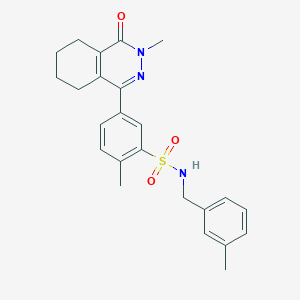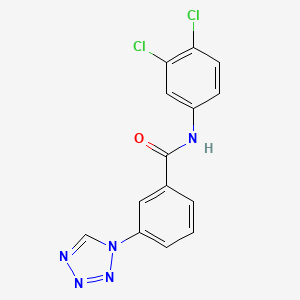![molecular formula C14H15FN4O4S B11304380 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B11304380.png)
5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 5-{[4-(4-fluorofenil)piperazin-1-il]sulfonil}-2-hidroxipirimidin-4(3H)-ona es una molécula orgánica compleja que presenta un anillo de piperazina sustituido con un grupo fluorofenil, un grupo sulfonil y una porción de hidroxipirimidinona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-{[4-(4-fluorofenil)piperazin-1-il]sulfonil}-2-hidroxipirimidin-4(3H)-ona típicamente implica varios pasos:
Formación del Derivado de Piperazina: El material de partida, 4-fluoroanilina, experimenta una reacción de sustitución nucleofílica con piperazina para formar 4-(4-fluorofenil)piperazina.
Sulfonilación: El derivado de piperazina se hace reaccionar entonces con un cloruro de sulfonilo, como el cloruro de metanosulfonilo, en condiciones básicas para introducir el grupo sulfonil.
Formación de Pirimidinona: El último paso implica la condensación de la piperazina sulfonilada con un precursor adecuado de pirimidinona en condiciones ácidas o básicas para producir el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación del proceso para satisfacer las demandas comerciales.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, formando las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al grupo sulfonil, convirtiéndolo potencialmente en un sulfuro o tiol.
Sustitución: El grupo fluorofenil puede participar en reacciones de sustitución aromática electrofílica, lo que permite una mayor funcionalización.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: La sustitución aromática electrofílica puede facilitarse mediante reactivos como el ácido nítrico (HNO₃) para la nitración o el ácido sulfúrico (H₂SO₄) para la sulfonación.
Productos Principales
Oxidación: Los productos incluyen cetonas o aldehídos dependiendo del sitio específico de oxidación.
Reducción: Los productos incluyen sulfuros o tioles.
Sustitución: Los productos varían según el sustituyente introducido, como los grupos nitro o sulfonilo.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones, convirtiéndolo en un intermedio versátil en la síntesis orgánica.
Biología
Biológicamente, el compuesto se estudia por sus posibles interacciones con enzimas y receptores. Se sabe que su porción de piperazina aumenta la afinidad de unión a ciertos objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, el compuesto se explora por sus posibles efectos terapéuticos. Puede actuar como un inhibidor o modulador de enzimas o receptores específicos, ofreciendo posibilidades para el tratamiento de enfermedades como el cáncer, los trastornos neurológicos y las infecciones.
Industria
Industrialmente, el compuesto puede utilizarse en el desarrollo de nuevos materiales o como precursor en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 5-{[4-(4-fluorofenil)piperazin-1-il]sulfonil}-2-hidroxipirimidin-4(3H)-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de piperazina aumenta su afinidad de unión, mientras que los grupos sulfonil e hidroxipirimidinona contribuyen a su actividad general. El compuesto puede inhibir la actividad enzimática o modular la función del receptor, lo que lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
4-(4-Fluorofenil)piperazina: Un análogo más simple que carece de los grupos sulfonil y pirimidinona.
5-{[4-(4-Clorofenil)piperazin-1-il]sulfonil}-2-hidroxipirimidin-4(3H)-ona: Un compuesto similar con un átomo de cloro en lugar de flúor.
5-{[4-(4-Metilfenil)piperazin-1-il]sulfonil}-2-hidroxipirimidin-4(3H)-ona: Un análogo sustituido con metilo.
Singularidad
La singularidad de 5-{[4-(4-fluorofenil)piperazin-1-il]sulfonil}-2-hidroxipirimidin-4(3H)-ona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. El átomo de flúor aumenta su estabilidad metabólica y afinidad de unión, mientras que los grupos sulfonil e hidroxipirimidinona contribuyen a su actividad y especificidad general.
Esta descripción general completa destaca la importancia de 5-{[4-(4-fluorofenil)piperazin-1-il]sulfonil}-2-hidroxipirimidin-4(3H)-ona en varios campos científicos e industriales.
Propiedades
Fórmula molecular |
C14H15FN4O4S |
|---|---|
Peso molecular |
354.36 g/mol |
Nombre IUPAC |
5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15FN4O4S/c15-10-1-3-11(4-2-10)18-5-7-19(8-6-18)24(22,23)12-9-16-14(21)17-13(12)20/h1-4,9H,5-8H2,(H2,16,17,20,21) |
Clave InChI |
MKQNVHXJSXNINE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CNC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11304309.png)
![10-butyl-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11304312.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11304317.png)

![3-(4-(benzo[d]thiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B11304326.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304327.png)
![3-(3-phenylpropyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11304332.png)
![2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11304341.png)
![2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11304352.png)
![N-(4-chlorophenyl)-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11304356.png)
![2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11304357.png)
![2-[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11304360.png)
![N-(4-cyanophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304364.png)

